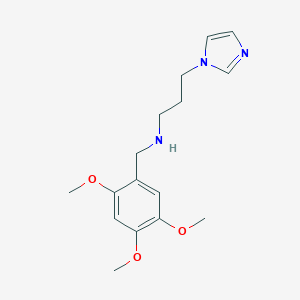
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine, commonly known as TRIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRIM belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of TRIM is not fully understood. However, it has been proposed that TRIM exerts its biological effects through the modulation of various signaling pathways. TRIM has been shown to inhibit the activity of various enzymes and transcription factors involved in the regulation of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
TRIM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. TRIM has also been found to possess antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. Additionally, TRIM has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
TRIM has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, TRIM exhibits a broad range of biological activities, making it a versatile compound for studying various disease models. However, the limitations of TRIM include its potential toxicity and lack of selectivity, which may limit its therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of TRIM. One potential direction is the optimization of the synthesis method to improve the yield and purity of TRIM. Another direction is the elucidation of the mechanism of action of TRIM, which may provide insights into its potential therapeutic applications. Additionally, the development of TRIM derivatives with improved selectivity and reduced toxicity may expand its therapeutic potential. Finally, the evaluation of TRIM in preclinical and clinical studies may provide valuable information on its safety and efficacy for human use.
Synthesemethoden
The synthesis of TRIM involves the reaction of 2,4,5-trimethoxybenzaldehyde and 1H-imidazole-1-carboxaldehyde with 1-propanamine in the presence of a reducing agent. The reaction yields TRIM in high purity and yield.
Wissenschaftliche Forschungsanwendungen
TRIM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, and antifungal activities. TRIM has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C16H23N3O3 |
|---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H23N3O3/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19/h6,8-10,12,17H,4-5,7,11H2,1-3H3 |
InChI-Schlüssel |
YVYKBNKMGCLAML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)




